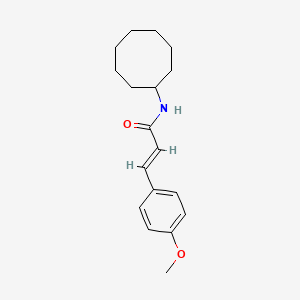
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide, also known as CM compounds, is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments.
作用機序
The mechanism of action of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide is not fully understood. However, it has been suggested that these compounds act by inhibiting the activity of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, this compound reduces inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. These compounds have been shown to reduce inflammation and pain in animal models of inflammation and pain. They have also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, these compounds have been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of using N-cyclooctyl-3-(4-methoxyphenyl)acrylamide in lab experiments is that they are relatively easy to synthesize. They are also stable and can be stored for a long time. However, one of the limitations of using these compounds is that they are not very water-soluble, which can make it difficult to administer them to animals in experiments.
将来の方向性
There are several future directions for the study of N-cyclooctyl-3-(4-methoxyphenyl)acrylamide. One direction is to study the potential of these compounds in treating other diseases such as multiple sclerosis and rheumatoid arthritis. Another direction is to study the potential of these compounds in combination with other drugs for the treatment of cancer. Finally, future studies could focus on improving the water solubility of these compounds to make them more suitable for use in animal experiments.
Conclusion:
This compound is a novel class of small molecules that have shown potential in various scientific research applications. These compounds have been synthesized using different methods and have been extensively studied for their mechanism of action, biochemical and physiological effects, and limitations in lab experiments. Future studies could focus on the potential of these compounds in treating other diseases and improving their water solubility.
合成法
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide can be synthesized using different methods. One of the most commonly used methods is the reaction of cyclooctylamine with 4-methoxyphenylacryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid. Other methods include the reaction of cyclooctylamine with 4-methoxyphenylacrylic acid or the reaction of cyclooctylamine with 4-methoxyphenylacrylamide in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide.
科学的研究の応用
N-cyclooctyl-3-(4-methoxyphenyl)acrylamide has shown potential in various scientific research applications. These compounds have been extensively studied for their anti-inflammatory, analgesic, and antitumor activities. They have also been studied for their potential in treating neurodegenerative diseases such as Alzheimer’s disease and Parkinson’s disease.
特性
IUPAC Name |
(E)-N-cyclooctyl-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-21-17-12-9-15(10-13-17)11-14-18(20)19-16-7-5-3-2-4-6-8-16/h9-14,16H,2-8H2,1H3,(H,19,20)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZOOSKYPVLNEJ-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

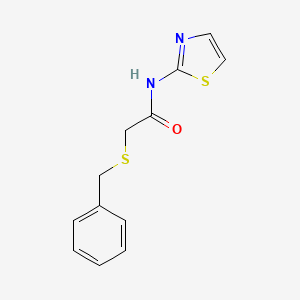
![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)
![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)

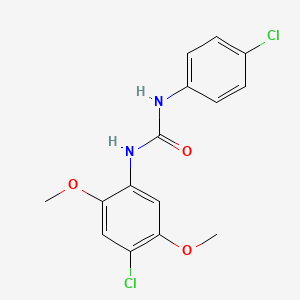
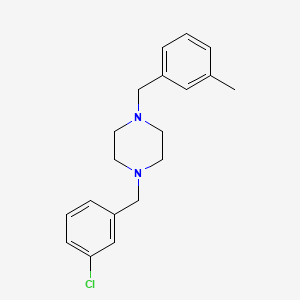
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-methylphenyl)acetamide](/img/structure/B5864932.png)
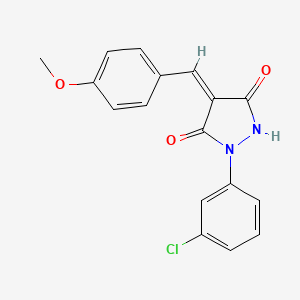
![1-(3-methylphenyl)-N-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5864944.png)
![N-1,3-benzodioxol-5-yl-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5864952.png)
![N'-(tert-butyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5864964.png)


